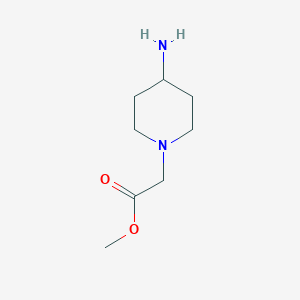

Methyl 2-(4-aminopiperidin-1-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(4-aminopiperidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-aminopiperidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-aminopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPROYBAZSZKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295530 | |

| Record name | Methyl 4-amino-1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90152-50-4 | |

| Record name | Methyl 4-amino-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90152-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. Furthermore, the presence of two distinct nitrogen atoms—a secondary amine within the ring and a primary exocyclic amine—offers versatile handles for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. Methyl 2-(4-aminopiperidin-1-yl)acetate is a valuable building block that incorporates this key scaffold, presenting a primary amino group for further derivatization and a methyl acetate group that can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this important intermediate.

Strategic Approach: A Three-Step Synthesis Employing a Protecting Group Strategy

The synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate is efficiently achieved through a three-step sequence commencing with the commercially available 4-aminopiperidine. The synthetic strategy hinges on the differential reactivity of the two amino groups. The exocyclic primary amine is more nucleophilic than the endocyclic secondary amine. To achieve selective alkylation at the piperidine nitrogen (N-1), the more reactive primary amine at the C-4 position is temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.

The overall synthetic pathway can be summarized as follows:

-

Protection: Selective N-Boc protection of the 4-amino group of 4-aminopiperidine to yield tert-butyl piperidin-4-ylcarbamate.

-

N-Alkylation: Alkylation of the piperidine nitrogen of the Boc-protected intermediate with a suitable methyl haloacetate to introduce the methyl acetate moiety, affording tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate.

-

Deprotection: Removal of the Boc protecting group under acidic conditions to furnish the final product, Methyl 2-(4-aminopiperidin-1-yl)acetate, which is typically isolated as its hydrochloride salt for improved stability and handling.

This strategic approach ensures high selectivity and overall yield, making it a practical and reliable method for the preparation of this key synthetic intermediate.

Visualizing the Synthesis Pathway

Figure 1: Overall synthetic workflow for Methyl 2-(4-aminopiperidin-1-yl)acetate.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Intermediate 1)

Rationale: This initial step selectively protects the more nucleophilic primary amino group of 4-aminopiperidine. The use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base is a standard and highly effective method for introducing the Boc protecting group. The base neutralizes the acidic byproduct of the reaction, driving the equilibrium towards product formation.

Protocol:

-

To a stirred solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.5 M), add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tert-butyl piperidin-4-ylcarbamate as a solid, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate (Intermediate 2)

Rationale: With the 4-amino group protected, the secondary amine within the piperidine ring is now available for selective alkylation. The reaction with methyl bromoacetate in the presence of a mild base introduces the desired methyl acetate moiety at the N-1 position. Potassium carbonate is a common and effective base for this transformation, as it is easily removed during workup.

Protocol:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (approximately 0.5 M), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add methyl bromoacetate (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate as a pure product.

Step 3: Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate Hydrochloride (Final Product)

Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane is highly effective for this purpose, as it cleanly cleaves the Boc group and precipitates the product as its hydrochloride salt, which facilitates isolation and improves stability.[1][2][3][4][5][6]

Protocol:

-

Dissolve tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4 M hydrogen chloride (HCl) in dioxane (excess, e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

-

Upon completion, the product will often precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether or another non-polar solvent to remove any non-polar impurities and to induce precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride as a white to off-white solid.[7]

Data Presentation: Characterization of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected ¹³C NMR Signals (indicative) | Expected MS (m/z) |

| tert-Butyl piperidin-4-ylcarbamate | C₁₀H₂₀N₂O₂ | 200.28 | δ 3.5-3.7 (m), 2.9-3.1 (m), 1.8-2.0 (m), 1.44 (s, 9H), 1.2-1.4 (m) | δ 155.5, 79.2, 45.0, 43.5, 33.0, 28.4 | [M+H]⁺ 201.16 |

| tert-Butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate | C₁₃H₂₄N₂O₄ | 272.34 | δ 3.67 (s, 3H), 3.4-3.6 (m), 3.21 (s, 2H), 2.8-3.0 (m), 2.2-2.4 (m), 1.8-2.0 (m), 1.44 (s, 9H), 1.4-1.6 (m) | δ 171.5, 155.4, 79.3, 59.8, 53.0, 51.7, 44.5, 32.0, 28.4 | [M+H]⁺ 273.18 |

| Methyl 2-(4-aminopiperidin-1-yl)acetate Hydrochloride | C₈H₁₇ClN₂O₂ | 208.69 | δ 3.70 (s, 3H), 3.5-3.7 (m), 3.3-3.5 (m), 3.2-3.3 (m), 2.8-3.0 (m), 2.0-2.2 (m), 1.6-1.8 (m) | δ 169.0, 58.0, 52.5, 51.0, 45.0, 28.0 | [M+H]⁺ (free base) 173.13 |

Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and concentration. The provided values are indicative and based on typical ranges for similar structures.

Self-Validation and Quality Control

The successful synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate can be validated at each step through standard analytical techniques.

-

Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the progress of each reaction by observing the disappearance of the starting material and the appearance of the product spot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.[8][9][10][11][12] The characteristic chemical shifts and coupling patterns provide unambiguous evidence of the successful transformations.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[7]

-

Purity Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or by the sharpness of its melting point.

By comparing the obtained analytical data with the expected values, researchers can be confident in the identity and quality of the synthesized Methyl 2-(4-aminopiperidin-1-yl)acetate.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of Methyl 2-(4-aminopiperidin-1-yl)acetate. By employing a Boc protection strategy, this protocol allows for the selective N-alkylation of the piperidine ring, leading to the desired product in good yield and high purity. The straightforward nature of the reactions and the ease of purification make this a practical approach for both small-scale laboratory synthesis and larger-scale production for drug discovery and development programs. The analytical data provided serves as a benchmark for quality control, ensuring the integrity of this valuable synthetic building block.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Supporting Information. (n.d.). 2. Retrieved from [Link]

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Retrieved from [Link]

-

PubChem. (n.d.). Methoxypiperamide hydrochloride. Retrieved from [Link]

-

Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

-

National Institutes of Health. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-oxopiperidin-1-yl)acetate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 206274-39-7|Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Amyl acetate(628-63-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS No. 90152-50-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-(4-aminopiperidin-1-yl)acetate, a versatile building block of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, providing field-proven insights and detailed methodologies.

Introduction: A Key Scaffold in Modern Drug Discovery

Methyl 2-(4-aminopiperidin-1-yl)acetate is a bifunctional molecule incorporating a reactive secondary amine within a piperidine ring and a methyl ester. This unique structural arrangement makes it a valuable intermediate for the synthesis of complex molecules, particularly in the design of enzyme inhibitors and other targeted therapies. Its hydrochloride salt is registered under CAS number 206274-39-7. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The primary amino group and the methyl acetate function offer orthogonal handles for chemical modification, allowing for the construction of diverse chemical libraries for drug screening. A notable application of structurally related aminopiperidine derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[1]

Physicochemical Properties & Structural Elucidation

While comprehensive experimental data for the free base (CAS 90152-50-4) is not extensively reported in publicly available literature, the properties of its hydrochloride salt (CAS 206274-39-7) and related analogs provide valuable insights.

| Property | Value (Hydrochloride Salt) | Reference |

| CAS Number | 206274-39-7 | [2] |

| Molecular Formula | C₈H₁₇ClN₂O₂ | [2] |

| Molecular Weight | 208.69 g/mol | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Note: The data presented is for the hydrochloride salt. Properties of the free base may vary.

Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate: A Proposed Pathway

A robust and scalable synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate is crucial for its application in drug development. While specific literature detailing its synthesis is scarce, a logical and field-proven approach involves a two-step process starting from commercially available materials.

Proposed Synthetic Workflow

Sources

In-Silico ADME Profiling of Methyl 2-(4-aminopiperidin-1-yl)acetate: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Early ADME Assessment in Drug Discovery

In the contemporary drug discovery landscape, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] To mitigate these costly failures, the integration of predictive computational models in the early phases of research and development has become indispensable. This technical guide provides an in-depth, in-silico ADME-Tox characterization of Methyl 2-(4-aminopiperidin-1-yl)acetate , a novel small molecule with therapeutic potential. By leveraging robust computational tools, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive pharmacokinetic and safety profile to guide future experimental design and lead optimization strategies. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the multifaceted aspects of in-silico ADME prediction, grounded in scientific integrity and actionable insights.

The Subject Molecule: Methyl 2-(4-aminopiperidin-1-yl)acetate

The initial and most critical step in any in-silico analysis is the unambiguous identification of the molecule of interest. For the purpose of this guide, we will be utilizing the Simplified Molecular Input Line Entry System (SMILES) representation of Methyl 2-(4-aminopiperidin-1-yl)acetate.

SMILES: COC(=O)CN1CCC(N)CC1

This machine-readable format serves as the direct input for the various predictive models discussed herein. A two-dimensional representation of the structure is provided below for clarity.

The Computational Workflow: A Self-Validating System

The credibility of in-silico predictions hinges on the robustness and validation of the underlying algorithms. For this analysis, we will primarily employ the SwissADME web tool, a widely recognized and validated platform developed by the Swiss Institute of Bioinformatics.[1] SwissADME provides a comprehensive suite of predictive models for assessing physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The causality behind this choice lies in its transparent methodologies and the integration of multiple predictive models, which allows for a more holistic and reliable assessment.

The workflow for this in-depth analysis is depicted in the following diagram:

Metabolism

The biotransformation of drugs, primarily by the cytochrome P450 (CYP) enzyme system, is a major determinant of their clearance and potential for drug-drug interactions.

-

CYP450 Inhibition:

-

CYP1A2 Inhibitor: No

-

CYP2C19 Inhibitor: No

-

CYP2C9 Inhibitor: No

-

CYP2D6 Inhibitor: No

-

CYP3A4 Inhibitor: No

-

Expert Insight: The prediction that Methyl 2-(4-aminopiperidin-1-yl)acetate is not a significant inhibitor of the five major CYP isoforms is a highly desirable characteristic. [2]This suggests a lower likelihood of causing clinically relevant drug-drug interactions when co-administered with other medications that are metabolized by these enzymes.

Excretion

While direct prediction of excretion pathways is complex, the physicochemical properties provide valuable clues. The high water solubility of the molecule suggests that renal excretion is likely to be a significant route of elimination.

Drug-Likeness and Medicinal Chemistry Friendliness

Beyond its ADME profile, a successful drug candidate must possess favorable "drug-like" properties and be amenable to chemical modification.

Drug-Likeness Rules

Several rule-based filters have been developed to assess the drug-likeness of a molecule based on its physicochemical properties.

| Rule | Prediction | Violations |

| Lipinski's Rule of Five | Yes | 0 |

| Ghose Filter | Yes | 0 |

| Veber Rule | Yes | 0 |

| Egan Rule | Yes | 0 |

| Muegge Rule | Yes | 0 |

Interpretation: The molecule passes all major drug-likeness filters without any violations. This is a strong indicator of its potential to be developed into an orally bioavailable drug.

Medicinal Chemistry Friendliness

This assessment looks for the presence of chemically reactive or undesirable functional groups that could lead to toxicity or metabolic instability.

-

PAINS (Pan Assay Interference Compounds) Alert: 0 alerts. This indicates that the molecule is unlikely to interfere with in-vitro assays, a common issue with certain chemical scaffolds.

-

Brenk Alert: 0 alerts. This suggests the absence of structural motifs known to be associated with toxicity or poor metabolic stability. [3]* Lead-Likeness: Yes (0 violations). This indicates that the molecule possesses physicochemical properties suitable for a lead compound, allowing for further optimization.

-

Synthetic Accessibility: 1.83. This score suggests that the molecule is relatively easy to synthesize, which is an important practical consideration in drug development. [3] The "Bioavailability Radar" from SwissADME provides a concise visual summary of the molecule's drug-likeness.

Synthesis of Findings and Strategic Recommendations

The in-silico ADME-Tox profiling of Methyl 2-(4-aminopiperidin-1-yl)acetate reveals a promising candidate with several desirable drug-like properties.

Key Strengths:

-

Excellent Drug-Likeness: The molecule adheres to all major rule-based filters, suggesting a high probability of favorable oral bioavailability.

-

Favorable Safety Profile: The absence of predicted CYP450 inhibition and structural alerts for toxicity or assay interference is a significant advantage.

-

Good Physicochemical Properties: The molecule's size, polarity, and conformational rigidity are all within optimal ranges.

-

Synthetic Accessibility: The predicted ease of synthesis is a practical benefit for further development.

Potential Challenges and Areas for Optimization:

-

Low Lipophilicity and High Polarity: While contributing to good solubility, this may limit passive permeability. Experimental validation of permeability (e.g., using Caco-2 or PAMPA assays) is strongly recommended.

-

Lack of Predicted BBB Permeation: This is a critical consideration that will dictate the therapeutic applications of this molecule. If CNS activity is desired, medicinal chemistry efforts will need to focus on increasing lipophilicity and/or exploring active transport mechanisms. If peripheral activity is the goal, this property is advantageous.

Strategic Recommendations:

-

Experimental Validation: The in-silico predictions presented in this guide should be viewed as a well-informed hypothesis. It is imperative to conduct in-vitro experiments to validate these findings, with a particular focus on:

-

Aqueous solubility.

-

Permeability across Caco-2 cell monolayers.

-

Metabolic stability in liver microsomes.

-

Experimental determination of LogP/LogD.

-

-

Therapeutic Indication-Guided Optimization: The future development of this molecule should be closely tied to its intended therapeutic target.

-

For CNS targets: A focused medicinal chemistry campaign to increase lipophilicity without compromising other favorable properties will be necessary. This could involve the addition of lipophilic groups or the masking of polar functionalities.

-

For peripheral targets: The current scaffold represents an excellent starting point. Further optimization can focus on enhancing potency and selectivity for the intended target.

-

-

In-Vivo Pharmacokinetic Studies: Following successful in-vitro validation, progression to in-vivo pharmacokinetic studies in a relevant animal model (e.g., rat) will be essential to determine key parameters such as oral bioavailability, clearance, and volume of distribution.

Conclusion

This in-depth technical guide has provided a comprehensive in-silico ADME-Tox profile of Methyl 2-(4-aminopiperidin-1-yl)acetate. The analysis indicates that this molecule possesses a promising drug-like profile with several key strengths, including excellent predicted oral bioavailability and a favorable safety profile. The primary challenge identified is its low lipophilicity, which may impact passive permeability and precludes blood-brain barrier penetration. The strategic recommendations outlined provide a clear path forward for the experimental validation and further optimization of this promising lead compound. By integrating such detailed in-silico assessments early in the drug discovery process, we can make more informed decisions, reduce attrition rates, and ultimately accelerate the delivery of novel and effective therapies to patients.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

-

Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of medicinal chemistry, 43(21), 3867-3877. [Link]

-

Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623. [Link]

-

Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]

-

Brenk, R., Schipani, A., James, D., & Krasowski, A. (2008). Lessons learnt from assembling screening libraries for drug discovery for neglected diseases. ChemMedChem, 3(3), 435-444. [Link]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

Sources

"Methyl 2-(4-aminopiperidin-1-yl)acetate" for novel compound library synthesis

An In-Depth Technical Guide to the Strategic Application of Methyl 2-(4-aminopiperidin-1-yl)acetate for Novel Compound Library Synthesis

Introduction: Unlocking Chemical Diversity with a Privileged Scaffold

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. The identification of novel, potent, and selective small molecules hinges on the strategic construction of compound libraries. These libraries must balance structural diversity with physicochemical properties conducive to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Within this context, certain molecular frameworks, often termed "privileged scaffolds," have emerged as foundational elements in medicinal chemistry due to their recurrent appearance in bioactive compounds and their ability to support diverse functionalization.[1][2]

The 4-aminopiperidine motif is a quintessential example of such a privileged scaffold.[3][4][5] Its saturated heterocyclic core often imparts improved solubility and metabolic stability, while the presence of two distinct nitrogen atoms—a secondary ring amine and a primary exocyclic amine—provides two orthogonal vectors for chemical diversification.[6] This guide focuses on a particularly versatile derivative of this scaffold: Methyl 2-(4-aminopiperidin-1-yl)acetate .

This bifunctional building block integrates the desirable 4-aminopiperidine core with a methyl ester handle, which can serve as a synthetic precursor or be carried through subsequent transformations. The strategic value of this reagent lies in its ability to serve as a central hub for generating vast libraries of disubstituted piperidines through reliable, high-throughput chemistries. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of Methyl 2-(4-aminopiperidin-1-yl)acetate, presenting field-proven protocols and the causal logic behind key experimental choices.

Section 1: Core Compound Profile & Handling

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use. This section outlines the key physicochemical data and safety considerations for Methyl 2-(4-aminopiperidin-1-yl)acetate, typically supplied as its hydrochloride salt to enhance stability and handling.

Physicochemical Data Summary

The following table summarizes the essential properties of the hydrochloride salt form of the title compound.

| Property | Value | Source |

| Compound Name | Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride | [7] |

| CAS Number | 206274-39-7 | [7] |

| Molecular Formula | C₈H₁₇ClN₂O₂ | [7] |

| Molecular Weight | 208.69 g/mol | [7] |

| Appearance | Typically an off-white to white solid | Supplier Data |

| Storage | Inert atmosphere, 2-8°C | [7] |

Safety & Handling

As with any laboratory chemical, appropriate safety measures are essential. The available data for Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride indicates the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[8]

Section 2: Synthesis of the Core Building Block

While Methyl 2-(4-aminopiperidin-1-yl)acetate is commercially available, understanding its synthesis provides valuable context for quality control and potential in-house production. A common and robust route begins with commercially available 4-amino-1-Boc-piperidine, leveraging the Boc (tert-butyloxycarbonyl) group to selectively protect the primary amine, allowing for initial functionalization of the secondary ring amine.

Synthetic Workflow

The synthesis is a two-step process: (1) N-alkylation of the piperidine ring with a methyl haloacetate, followed by (2) acidic deprotection of the Boc group to liberate the primary amine.

Caption: Synthetic pathway for Methyl 2-(4-aminopiperidin-1-yl)acetate.

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)acetate

-

To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously at room temperature.

-

Add methyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product.

Causality Insight: The use of a Boc protecting group is critical for regioselectivity. The secondary amine of the piperidine ring is more nucleophilic than the electronically shielded primary amine of the Boc-protected group, ensuring the alkylation occurs exclusively at the desired position.[9] K₂CO₃ serves as a mild base to scavenge the HBr generated during the reaction.

Step 2: Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride

-

Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M solution, 3-4 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

The product hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether or another non-polar solvent, filtered, and dried under vacuum to yield the final product.

Causality Insight: Strong acidic conditions are required to cleave the acid-labile Boc group. The use of HCl in an organic solvent provides these conditions and directly furnishes the stable hydrochloride salt of the product, which is often a crystalline, easily handled solid.

Section 3: Application in Novel Compound Library Synthesis

The true power of Methyl 2-(4-aminopiperidin-1-yl)acetate lies in its utility as a divergent building block. The primary amine at the C4 position is a versatile handle for a wide array of robust and well-established chemical transformations, making it ideal for parallel synthesis and library generation.[6][10]

Library Generation via Amide Bond Formation

One of the most common and powerful reactions in medicinal chemistry is the formation of an amide bond.[11] The primary amine of our scaffold can be readily coupled with a diverse library of carboxylic acids to generate a vast array of N-acylated piperidine derivatives.

Caption: General workflow for amide library synthesis.

Detailed Protocol: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

-

Reagent Preparation:

-

Prepare a stock solution of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Prepare stock solutions of a library of diverse carboxylic acids (1.1 eq each) in DMF.

-

Prepare a stock solution of a coupling reagent, for example, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq) in DMF.

-

-

Reaction Execution:

-

Dispense the amine/DIPEA solution into each well of the 96-well plate.

-

Dispense each unique carboxylic acid solution into its corresponding well.

-

Initiate the reactions by dispensing the HATU solution into each well.

-

Seal the plate and allow it to shake at room temperature for 12-18 hours.

-

-

Work-up and Analysis:

-

After the reaction is complete, the crude reaction mixtures can be directly analyzed by LC-MS to confirm product formation and purity.

-

For purification, a high-throughput reversed-phase HPLC system is typically employed.

-

Trustworthiness & Expertise: The choice of coupling reagent is critical. While classic carbodiimides like EDC are effective, uronium-based reagents like HATU are often preferred in library synthesis for their high efficiency, fast reaction times, and minimal side reactions.[12] The inclusion of a base (DIPEA) is necessary both to free the amine from its hydrochloride salt and to neutralize the acid formed during the coupling reaction.

Library Generation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[13] This allows for the introduction of a wide variety of alkyl and aryl-alkyl substituents onto the primary amine.

Caption: General workflow for reductive amination library synthesis.

Detailed Protocol: Parallel Reductive Amination

-

Reagent Preparation:

-

Prepare a stock solution of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride (1.0 eq) and DIPEA (1.1 eq) in a solvent such as dichloroethane (DCE).

-

Prepare stock solutions of a library of diverse aldehydes or ketones (1.0 eq each) in DCE.

-

-

Reaction Execution:

-

Dispense the amine/DIPEA solution into each well of a 96-well plate.

-

Dispense each unique aldehyde/ketone solution into its corresponding well.

-

Allow the mixture to stir for 20-30 minutes to facilitate the formation of the intermediate imine/enamine.[13]

-

Add solid sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.

-

Seal the plate and shake at room temperature for 18-24 hours.

-

-

Work-up and Analysis:

-

Quench the reactions by adding an aqueous solution of sodium bicarbonate.

-

Extract the products with a suitable organic solvent (e.g., dichloromethane).

-

The organic extracts can then be concentrated and analyzed by LC-MS.

-

Trustworthiness & Expertise: Sodium triacetoxyborohydride is the reducing agent of choice for most reductive aminations.[14][15] It is milder and more selective for imines over carbonyls compared to agents like sodium borohydride, which reduces the risk of consuming the starting aldehyde/ketone before it can react with the amine.[14] The initial pre-mixing period allows for the equilibrium formation of the iminium ion, which is the species that is ultimately reduced.

Library Generation via Urea and Thiourea Formation

Urea and thiourea moieties are valuable functional groups in medicinal chemistry, known for their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[16] The primary amine of our scaffold can react cleanly with isocyanates and isothiocyanates to form these derivatives.

Caption: General workflow for urea and thiourea library synthesis.

Detailed Protocol: Parallel Urea/Thiourea Synthesis

-

Reagent Preparation:

-

Prepare a stock solution of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride (1.0 eq) and DIPEA (1.1 eq) in a solvent such as dichloromethane (DCM).

-

Prepare stock solutions of a library of diverse isocyanates or isothiocyanates (1.0 eq each) in DCM.

-

-

Reaction Execution:

-

Dispense the amine/DIPEA solution into each well of a 96-well plate.

-

Add the isocyanate or isothiocyanate solution to each corresponding well.

-

Seal the plate and shake at room temperature. These reactions are often very fast and can be complete within 1-2 hours.

-

-

Work-up and Analysis:

-

The reaction mixture can often be concentrated and the residue purified directly by chromatography or crystallization.

-

Analysis is performed by LC-MS to confirm product identity and purity.

-

Trustworthiness & Expertise: This reaction is highly reliable and typically proceeds to completion without the need for a catalyst.[17] The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate/isothiocyanate. The reaction is generally clean, high-yielding, and tolerant of a wide range of functional groups on the R-group of the isocyanate, making it exceptionally well-suited for library synthesis.

Section 4: Conclusion

Methyl 2-(4-aminopiperidin-1-yl)acetate is a powerful and versatile building block for the synthesis of novel compound libraries. Its bifunctional nature, combining the privileged 4-aminopiperidine scaffold with a reactive primary amine handle, enables rapid diversification through robust and scalable chemical reactions. By employing well-established protocols for amide coupling, reductive amination, and urea/thiourea formation, researchers can efficiently generate large, structurally diverse libraries centered on a core motif with favorable pharmacokinetic properties. The strategic use of this reagent can significantly accelerate hit-finding and lead-optimization efforts in modern drug discovery programs.

References

-

De la Rosa, M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Devereux, M., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]

-

Webster, E. R., et al. (2018). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Webster, E. R., et al. (2018). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. PubMed. Retrieved from [Link]

-

Hassan, M. A., et al. (2014). Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Antitumor Activity. Chemical and Process Engineering Research. Retrieved from [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from [Link]

-

D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Agilent Technologies. (2019). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]

-

Matassini, C., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

-

Wang, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Sousa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 206274-39-7|Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiourea synthesis by thioacylation [organic-chemistry.org]

Methodological & Application

The Strategic Application of Methyl 2-(4-aminopiperidin-1-yl)acetate in the Synthesis of Next-Generation Anti-inflammatory Agents

Introduction: A Versatile Scaffold for Targeted Inflammation Therapy

In the landscape of modern drug discovery, particularly in the development of targeted anti-inflammatory therapies, the strategic selection of molecular building blocks is paramount. Methyl 2-(4-aminopiperidin-1-yl)acetate has emerged as a critical intermediate, offering a unique combination of structural features that are highly advantageous for the synthesis of potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile scaffold, with a focus on the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of various inflammatory and autoimmune disorders.[1][2]

The core value of Methyl 2-(4-aminopiperidin-1-yl)acetate lies in its bifunctional nature. The piperidine ring serves as a robust, non-planar scaffold that can orient substituents in distinct three-dimensional space, a crucial aspect for achieving high-affinity interactions with the ATP-binding pocket of kinases. The primary amino group at the 4-position provides a key attachment point for the pharmacophoric core of the drug, while the methyl acetate group at the 1-position acts as a flexible linker, enabling fine-tuning of physicochemical properties such as solubility and cell permeability. This strategic arrangement allows for the modular and efficient assembly of complex drug molecules with desirable pharmacokinetic and pharmacodynamic profiles.

This document will provide a detailed protocol for the synthesis of a representative JAK inhibitor, Oclacitinib, highlighting the pivotal role of Methyl 2-(4-aminopiperidin-1-yl)acetate. Furthermore, it will delve into the underlying scientific principles, offering insights into the causality behind experimental choices and the mechanism of action of the resulting therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | - |

| Molecular Weight | 172.23 g/mol | - |

| Appearance | Off-white to light yellow solid | Commercial Suppliers |

| Solubility | Soluble in methanol, ethanol, and water | Commercial Suppliers |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Commercial Suppliers |

Safety Precautions: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocol: Synthesis of Oclacitinib, a Representative JAK Inhibitor

This protocol outlines a representative synthesis of Oclacitinib, a selective JAK1 inhibitor, demonstrating the application of Methyl 2-(4-aminopiperidin-1-yl)acetate. The synthesis involves two key stages: the preparation of the pyrrolo[2,3-d]pyrimidine core and the subsequent nucleophilic aromatic substitution with the piperidine intermediate.

Part 1: Synthesis of the Core Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The 7-deazapurine core is a common feature in many kinase inhibitors, mimicking the adenine scaffold of ATP.[3]

Reaction Scheme:

Sources

Application Notes & Protocols: Molecular Docking Studies of Methyl 2-(4-aminopiperidin-1-yl)acetate Derivatives

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence is due to its versatile stereochemistry and its ability to serve as a key pharmacophore, enabling crucial interactions with biological targets.[2][3] This guide focuses on a specific class of these compounds: derivatives of Methyl 2-(4-aminopiperidin-1-yl)acetate . Understanding how these derivatives interact with target proteins at a molecular level is paramount for rational drug design and lead optimization.

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4][5] By simulating the binding process, we can rapidly screen virtual libraries of derivatives, prioritize candidates for synthesis, and generate hypotheses about the structural determinants of their biological activity.[6] This document provides a comprehensive, experience-driven protocol for conducting molecular docking studies on Methyl 2-(4-aminopiperidin-1-yl)acetate derivatives, designed for researchers in drug discovery and computational biology.

Guiding Principles: The "Why" Behind the "How"

A successful molecular docking study is more than a computational exercise; it is a hypothesis-driven investigation. The aim is to generate a predictive model of the ligand-receptor complex.[4] This is achieved through two primary steps: sampling various conformations of the ligand within the protein's active site and then ranking these conformations using a scoring function.[4] The reliability of the final results hinges on meticulous preparation of both the ligand and the receptor, and rigorous validation of the docking protocol itself.

The Logic of the Workflow

Our workflow is designed as a self-validating system. Each stage builds upon the last, with checkpoints to ensure the integrity of the data and the biological relevance of the results. This approach moves beyond a simple checklist, emphasizing the causal links between proper preparation, robust simulation, and meaningful analysis.

Caption: A comprehensive workflow for molecular docking studies.

Detailed Protocols

The following protocols provide step-by-step methodologies for each phase of the docking workflow. We will use AutoDock Tools and AutoDock Vina as illustrative software, though the principles are broadly applicable to other docking suites like Schrödinger, MOE, or GOLD.

Protocol 1: Target Receptor Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (water, ions) and lacks hydrogen atoms.[7][8] Proper preparation is critical to ensure the receptor is chemically correct and ready for docking.[8]

-

Obtain Protein Structure: Download the 3D structure of your target protein from the . Choose a high-resolution crystal structure, preferably one co-crystallized with a ligand in the binding site of interest.

-

Clean the PDB File:

-

Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, AutoDock Tools).

-

Remove all non-essential components, such as water molecules, co-factors, and ions, unless they are known to be critical for ligand binding.

-

If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.

-

-

Add Hydrogens and Assign Charges:

-

Most PDB files do not contain hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

-

Merge non-polar hydrogens to simplify the calculation.

-

Assign partial charges to all atoms (e.g., using the Gasteiger charge calculation method).

-

In AutoDock Tools: Edit > Hydrogens > Add (select Polar Only), then Edit > Charges > Compute Gasteiger.

-

-

Save in PDBQT Format: The PDBQT format is a modified PDB format that includes atomic charge and atom type information required by AutoDock.[5]

-

In AutoDock Tools: Grid > Macromolecule > Choose, select the prepared protein, and save it as a .pdbqt file.

-

Protocol 2: Ligand Preparation

Rationale: The ligand's 3D conformation, charge distribution, and rotatable bonds must be accurately defined. This ensures the docking algorithm can effectively explore the conformational space of the ligand to find the most favorable binding pose.

-

Generate 3D Structures: Draw the 2D structures of Methyl 2-(4-aminopiperidin-1-yl)acetate and its derivatives using software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D .mol or .sdf files.

-

Energy Minimization: Perform an energy minimization of the 3D structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done in software like Avogadro or Open Babel.

-

Define Torsion Tree and Rotatable Bonds:

-

Load the minimized ligand structure into AutoDock Tools.

-

The software will automatically detect rotatable bonds. You can manually inspect and adjust these if necessary to allow for appropriate flexibility during docking.[8]

-

In AutoDock Tools: Ligand > Input > Choose, select the ligand, and the program will automatically define the torsion root and rotatable bonds.

-

-

Save in PDBQT Format: Save the prepared ligand file in the .pdbqt format.

-

In AutoDock Tools: Ligand > Output > Save as PDBQT.

-

Protocol 3: Docking Protocol Validation

Rationale: This is the most critical step for ensuring the trustworthiness of your results.[9] Validation confirms that your chosen docking parameters can accurately reproduce a known binding pose.[10]

-

Select a Co-crystallized Ligand: Use the native ligand from the PDB structure you prepared in Protocol 1.

-

Perform Re-docking: Dock the extracted native ligand back into the binding site of its own receptor using the exact same preparation and docking parameters you intend to use for your derivative library.[9][11]

-

Calculate Root-Mean-Square Deviation (RMSD): Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position. Calculate the RMSD between the heavy atoms.

-

Acceptance Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol can reliably reproduce the experimental binding mode.[7][10][12] If the RMSD is higher, you must adjust your docking parameters (e.g., grid box size, exhaustiveness) and repeat the validation.

Protocol 4: Molecular Docking Simulation

Rationale: This protocol executes the docking run, where the software systematically searches for the best binding poses of your prepared ligands within the defined active site of the receptor.

-

Define the Binding Site (Grid Box):

-

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[5]

-

If you have a co-crystallized ligand, center the grid box on this ligand, ensuring it is large enough (e.g., 60x60x60 points with 0.375 Å spacing) to encompass the entire binding pocket and allow for ligand rotation.

-

In AutoDock Tools: Grid > Grid Box.

-

-

Configure Docking Parameters:

-

Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files and the grid box coordinates.

-

Set the exhaustiveness parameter. This controls the thoroughness of the search (a value of 8 is a good starting point; higher values increase accuracy but also computation time).

-

Set num_modes to specify how many binding modes (poses) to generate (e.g., 10-20).

-

-

Launch the Docking Job: Run AutoDock Vina from the command line, providing your configuration file as input: vina --config conf.txt --log log.txt

Data Analysis and Interpretation

The output of a docking run is a set of binding poses for each ligand, ranked by a scoring function. The key is to transform this raw data into actionable insights.

Binding Affinity and Pose Analysis

The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[13] A more negative score indicates a stronger, more stable interaction between the ligand and the receptor.[14][15]

-

Examine Binding Energies: Compare the binding energies of your derivatives. A significantly lower (more negative) binding energy suggests a higher predicted affinity.[13]

-

Visualize Binding Poses: Use a molecular visualizer to inspect the top-ranked poses. Ensure the ligand's conformation is sterically reasonable and that it makes meaningful interactions with the protein.

-

Cluster Analysis: The docking results often group similar poses into clusters. The lowest-energy pose in the most populated cluster is often the most representative and reliable binding mode.

Caption: Ligand-receptor interactions within the binding site.

Quantitative Data Summary

Summarize your findings in a clear, structured table. This allows for easy comparison between different derivatives and helps in identifying structure-activity relationships (SAR).

| Derivative ID | Modification on Parent Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonds |

| Parent | Methyl 2-(4-aminopiperidin-1-yl)acetate | -7.2 | Asp129, Tyr334, Phe290 | 2 |

| DERIV-01 | Addition of a p-chloro-phenyl group | -8.5 | Asp129, Tyr334, Trp86 | 2 |

| DERIV-02 | Replacement of methyl ester with ethyl ester | -7.4 | Asp129, Tyr334, Phe290 | 2 |

| DERIV-03 | Addition of a hydroxyl group to piperidine | -7.9 | Asp129 , Tyr334, Ser130 | 4 |

This is a hypothetical data table for illustrative purposes.

From this table, one could hypothesize that adding a bulky hydrophobic group (DERIV-01) enhances binding by engaging with a hydrophobic pocket (Trp86), and adding a hydrogen bond donor (DERIV-03) increases affinity by forming new interactions with a polar residue (Ser130). These are the types of testable hypotheses that guide subsequent experimental work.

Post-Docking Refinement

While docking provides a static snapshot, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex in a more dynamic, physiologically relevant environment.[11][14] Techniques like MM-PBSA/GBSA can also provide more accurate estimations of binding free energy.[14] These advanced methods are recommended for refining the results for high-priority candidates before committing to synthesis.

Conclusion

This guide provides a robust and validated framework for conducting molecular docking studies on Methyl 2-(4-aminopiperidin-1-yl)acetate derivatives. By adhering to these protocols—with a strong emphasis on meticulous preparation and rigorous validation—researchers can generate reliable in silico data. These findings are invaluable for prioritizing compounds, understanding structure-activity relationships, and ultimately accelerating the journey from computational hit to viable drug candidate.

References

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Nadeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pharmaceutical Chemistry Journal. [Link]

-

Adeniji, S. E., Uba, S., & Uzairu, A. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives. Theoretical and Computational Chemistry. [Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

-

ResearchGate. (2022). How to validate the molecular docking results? [Link]

-

Akinyelu, J., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

-

Govekar, R. B., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics. [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Sanner, M. F. (1999). Python: a programming language for software integration and development. Journal of molecular graphics & modelling, 17(1), 57–61. [Link]

-

Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(5), e1006152. [Link]

-

Galaxy Training. (2019). Protein-ligand docking. [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Seeliger, D. (2018). Molecular Docking - An easy protocol. [Link]

-

ResearchGate. (2025). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Journal of Taibah University for Science. [Link]

-

Al-Omaim, W. S., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Advances. [Link]

-

Sotriffer, C., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 48(1), 155–168. [Link]

-

Pourbasheer, E., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research. [Link]

-

ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]

-

Semantic Scholar. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

Zhang, Q. W., & Jiang, X. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug design, development and therapy, 17, 867–883. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | bioRxiv [biorxiv.org]

- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

Troubleshooting & Optimization

Technical Support Center: Reaction Condition Optimization for Methyl 2-(4-aminopiperidin-1-yl)acetate Synthesis

Welcome to the technical support center for the synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while seemingly straightforward, presents challenges in selectivity and yield optimization. This resource provides field-proven insights and detailed protocols to help you navigate these complexities.

Introduction: The Synthetic Challenge

The synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate involves the N-alkylation of 4-aminopiperidine with a methyl 2-haloacetate. The primary challenge lies in the chemoselectivity of this reaction. 4-aminopiperidine possesses two nucleophilic nitrogen atoms: a primary exocyclic amine and a secondary endocylcic amine. The secondary amine is generally more nucleophilic, but without proper strategy, a mixture of products is often obtained.

The most reliable and common strategy to achieve high selectivity is a three-step process:

-

Protection: The primary amino group is protected, typically with a tert-Butoxycarbonyl (Boc) group.

-

N-Alkylation: The protected intermediate is then selectively alkylated at the piperidine nitrogen.

-

Deprotection: The protecting group is removed to yield the final product.

This guide will focus on optimizing this three-step synthetic route.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate, presented in a question-and-answer format.

Scenario 1: Low Yield or No Reaction during N-Alkylation Step

Question: I am not seeing any product formation, or the yield is very low after reacting N-Boc-4-aminopiperidine with methyl chloroacetate. What could be the issue?

Answer: This is a common issue that can often be traced back to several factors related to your reaction conditions.

-

Insufficient Basicity: The N-alkylation of a secondary amine with an alkyl halide generates an acid (HCl or HBr) as a byproduct. This will protonate your starting amine, rendering it non-nucleophilic and halting the reaction. A base is crucial to neutralize this acid. If you are using a weak base like potassium carbonate (K₂CO₃), you may need to increase the temperature or use a stronger base.

-

Reactivity of the Alkylating Agent: Methyl chloroacetate is less reactive than methyl bromoacetate. If your reaction is sluggish, consider switching to methyl bromoacetate, which has a better leaving group.

-

Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are generally preferred for this type of SN2 reaction as they can dissolve the reactants and facilitate the reaction without solvating the nucleophile excessively.

-

Temperature: While room temperature can be sufficient with a more reactive alkylating agent and a strong base, heating the reaction is often necessary, especially with methyl chloroacetate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low/no N-alkylation product.

Scenario 2: Formation of Multiple Products (Side Reactions)

Question: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a clear indication of a lack of selectivity or subsequent reactions. The most common side products are:

-

Di-alkylation Product: The product, Methyl 2-(4-(N-Boc-amino)piperidin-1-yl)acetate, can be further alkylated by another molecule of methyl chloroacetate to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction is run for too long at high temperatures.

-

Amide Formation: Although less common under these conditions, the primary amine of the starting material (if unprotected) or the product (after in-situ deprotection) could potentially react with the ester functionality of methyl chloroacetate to form an amide.

-

Reaction at the Primary Amine (if unprotected): If the primary amine of 4-aminopiperidine is not protected, it can also be alkylated, leading to a mixture of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products.

Strategies for Minimizing Side Products:

| Side Product | Cause | Mitigation Strategy |

| Quaternary Salt | Excess alkylating agent, prolonged high temperature. | Use a stoichiometric amount or slight excess (1.1-1.2 eq.) of the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Amide Formation | High temperatures, presence of a strong nucleophile. | Maintain moderate reaction temperatures. Ensure complete protection of the primary amine. |

| N4-Alkylation | Incomplete protection of the primary amine. | Ensure the Boc-protection step goes to completion before proceeding with N-alkylation. Purify the Boc-protected intermediate if necessary. |

Scenario 3: Difficulty in Product Purification

Question: I am having trouble purifying my final product. What are the best methods for purification?

Answer: Purification can be challenging due to the polar nature of the product and the potential for similar polarity of byproducts.

-

Column Chromatography: This is the most common method for purifying the Boc-protected intermediate and the final product. A silica gel column with a gradient elution system is typically effective. Start with a non-polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increase the polarity by adding a more polar solvent like methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

-

Acid-Base Extraction: This can be an effective way to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

-

Crystallization/Precipitation: If the final product is a solid, crystallization from a suitable solvent system can be an excellent purification method. Alternatively, the hydrochloride salt can be precipitated by bubbling HCl gas through an ethereal solution of the free base.

Frequently Asked Questions (FAQs)

Q1: Why is Boc protection necessary for the primary amine?

A1: The Boc (tert-Butoxycarbonyl) protecting group is used to temporarily block the reactivity of the primary amino group. This ensures that the N-alkylation reaction occurs selectively at the more nucleophilic secondary amine of the piperidine ring. Without protection, you would likely get a mixture of products from alkylation at both nitrogen atoms.

Q2: What are the standard conditions for Boc protection of 4-aminopiperidine?

A2: A common procedure involves reacting 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. A base such as triethylamine (Et₃N) or sodium bicarbonate is often added to neutralize the acid formed during the reaction. The reaction is typically run at room temperature.

Q3: What is the best method for removing the Boc protecting group?

A3: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The reaction is usually fast and occurs at room temperature.

Q4: Can I use methyl bromoacetate instead of methyl chloroacetate?

A4: Yes, and it is often preferred. Methyl bromoacetate is more reactive than methyl chloroacetate due to bromine being a better leaving group. This can lead to faster reaction times and may allow for milder reaction conditions (e.g., lower temperature). However, it is also more expensive and is a potent lachrymator, requiring careful handling in a fume hood.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2][3] Use a suitable solvent system (e.g., 10% Methanol in DCM) to achieve good separation between your starting material, product, and any potential byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable agent like potassium permanganate or ninhydrin.

Experimental Protocols

Protocol 1: Boc Protection of 4-Aminopiperidine

-

Dissolve 4-aminopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-